Product packaging for Tetracenomycin D3 methylester(Cat. No.:CAS No. 104513-07-7)

Tetracenomycin D3 methylester

Cat. No.: B034413
CAS No.: 104513-07-7
M. Wt: 394.3 g/mol
InChI Key: RQYUIUSZANHVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetracenomycin D3 methylester is a defined intermediate in the biosynthetic pathway of tetracenomycin-type antibiotics, which are aromatic polyketides produced by Streptomyces species . It is specifically listed within the type II polyketide biosynthesis pathway, a critical system for producing diverse natural products with bioactive potential . Research into this compound and its related analogs provides valuable insights into the enzymatic steps and genetic regulation of polyketide assembly and modification. Compounds within the tetracenomycin family have demonstrated significant biological activities that make them interesting for biomedical research. Notably, certain tetracenomycins have been identified as potent inhibitors of histone deacetylase (HDAC), an enzyme target in epigenetics and cancer therapy . For instance, tetracenomycin D showed promising HDAC inhibitory activity with an IC₅₀ of 10.9 µg/ml, and docking studies suggested a good binding interaction with HDAC enzymes . This mechanism can lead to increased histone acetylation, chromatin relaxation, and reactivation of gene expression, which is a promising strategy for investigating cancer cell differentiation and apoptosis. Furthermore, the tetracenomycin backbone serves as a foundation for exploring novel anti-infectives. The distinct mechanism of action of the recently discovered tetracenomycin X, which acts as a potent inhibitor of protein synthesis by binding to a unique locus in the ribosomal tunnel, makes this class of compounds a promising candidate for combating drug-resistant pathogens . As an intermediate, this compound is an essential reference compound for researchers studying the biosynthesis, engineering, and mode of action of this therapeutically relevant family of natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O8 B034413 Tetracenomycin D3 methylester CAS No. 104513-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104513-07-7

Molecular Formula

C21H14O8

Molecular Weight

394.3 g/mol

IUPAC Name

methyl 3,8,10,12-tetrahydroxy-1-methyl-6,11-dioxotetracene-2-carboxylate

InChI

InChI=1S/C21H14O8/c1-7-14-8(4-12(23)15(7)21(28)29-2)3-10-17(19(14)26)20(27)16-11(18(10)25)5-9(22)6-13(16)24/h3-6,22-24,26H,1-2H3

InChI Key

RQYUIUSZANHVJK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)OC

Synonyms

6,11-Dihydro-3,8,10,12-tetrahydroxy-1-methyl-6,11-dioxo-2-naphthacenecarboxylic acid methyl ester

Origin of Product

United States

Biosynthesis of the Tetracenomycin D3 Core and Associated Methylated Derivatives

Producer Organisms and Their Genetic Determinants

The production of tetracenomycins is primarily attributed to soil-dwelling bacteria of the genus Streptomyces, which are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.

Several species of Streptomyces have been identified as producers of tetracenomycin-class compounds. Notably, Streptomyces glaucescens is a well-studied producer of tetracenomycin C. asm.orgnih.gov Blocked mutants of the elloramycin-producing strain, Streptomyces olivaceus TÜ 2353, have been shown to produce tetracenomycin D3 and tetracenomycin B3, identifying these compounds as key intermediates in the biosynthesis of related anthracyclines. nih.gov These organisms provide the genetic and enzymatic machinery necessary for the assembly of the characteristic tetracyclic ring structure of the tetracenomycins.

Table 1: Primary Producers of Tetracenomycin-Related Compounds

Producer Organism Produced Compound(s) Reference(s)
Streptomyces glaucescens Tetracenomycin C asm.orgnih.gov
Streptomyces olivaceus TÜ 2353 (blocked mutant) Tetracenomycin B3, Tetracenomycin D3 nih.gov

The genes responsible for tetracenomycin biosynthesis are organized into a contiguous block on the chromosome known as a biosynthetic gene cluster (BGC). frontiersin.org In S. glaucescens, the tetracenomycin C (tcm) BGC has been extensively characterized. asm.orgnih.gov A 12.6-kb DNA fragment from this cluster was sufficient to enable Streptomyces lividans, a heterologous host, to produce tetracenomycin C. asm.org This cluster contains all the necessary genes for the synthesis of the polyketide backbone, its subsequent modification, and resistance to the antibiotic. asm.org The core of this BGC includes genes for the polyketide synthase (PKS), cyclases, oxygenases, and methyltransferases that collectively assemble and tailor the final molecule. nih.govresearchgate.net The functional expression of these BGCs in heterologous hosts has become a valuable strategy for studying and manipulating the biosynthesis of these complex natural products. frontiersin.orgnih.gov

Polyketide Synthase (PKS) Pathway Elucidation

The formation of the tetracenomycin core structure is catalyzed by a Type II polyketide synthase system. Unlike the large, multifunctional Type I PKSs, Type II systems are comprised of a complex of discrete, monofunctional proteins that act iteratively to construct the polyketide chain. bris.ac.uknih.gov

The biosynthesis of the tetracenomycin backbone is initiated by the "minimal PKS" complex. nih.govnih.gov In the tetracenomycin pathway, this minimal PKS consists of three key proteins: the ketosynthase/chain length factor (KS/CLF) heterodimer (TcmK/TcmL) and the acyl carrier protein (ACP), TcmM. nih.govacs.org

TcmK (Ketosynthase, KS): Catalyzes the condensation of the growing polyketide chain with a malonyl-ACP extender unit. acs.org

TcmL (Chain Length Factor, CLF): Works in conjunction with TcmK to determine the final length of the polyketide chain, which for tetracenomycins is a decaketide (20 carbons). nih.govacs.org

TcmM (Acyl Carrier Protein, ACP): A small, acidic protein that carries the growing polyketide chain via a phosphopantetheine arm, shuttling it between the various active sites of the PKS complex. bris.ac.ukacs.org

This complex works iteratively, adding one extender unit at a time until the full-length linear polyketide is assembled. nih.govnih.gov

The assembly of the 20-carbon linear decaketide precursor of tetracenomycin begins with a starter unit, typically acetyl-CoA, followed by the iterative addition of nine extender units derived from malonyl-CoA. acs.orgnih.gov A malonyl-CoA:ACP acyltransferase (MAT) is required to load the malonyl extender units onto the TcmM ACP. acs.org The TcmK/TcmL ketosynthase complex then catalyzes the sequential Claisen condensation reactions, extending the chain by two carbons in each cycle. Interestingly, in vitro reconstitution studies have shown that acetyl-CoA is not strictly required for the production of the polyketide intermediate Tcm F2, though it can be incorporated. acs.org

Once the linear decaketide is formed, it must undergo a series of highly specific cyclization and aromatization reactions to form the characteristic four-ring structure of the tetracenomycins. This process is governed by several dedicated enzymes within the BGC. nih.govpnas.org In the absence of these enzymes, the reactive polyketide chain can mis-fold and cyclize into a variety of aberrant "shunt" products. nih.gov

The biosynthesis of the tetracenomycin scaffold is initiated with a regiospecific C9-C14 first-ring cyclization, a pattern common for decaketides. nih.gov This is followed by C7-C16 and C5-C18 aldol (B89426) condensations. nih.gov Key enzymes in this process include:

TcmN: A crucial bifunctional aromatase/cyclase (ARO/CYC) that plays a vital role in dictating the correct folding and regiospecific cyclization of the first and second rings of the polyketide intermediate. nih.govpnas.orgnih.gov It ensures the C9-C14 cyclization occurs, overriding other potential folding patterns. nih.govnih.gov The N-terminal domain of TcmN acts as the C-ring cyclase. nih.gov

TcmI: This enzyme functions as a D-ring cyclase, converting tetracenomycin F2 to tetracenomycin F1. nih.govresearchgate.net

TcmJ: While its exact function was initially unknown, TcmJ has been shown to greatly increase the production of Tcm F2 in reconstituted systems and is thought to be the B-ring cyclase. nih.govacs.org

These enzymes work in a coordinated fashion to guide the polyketide intermediate through a series of intramolecular aldol condensations and subsequent dehydrations, ultimately yielding the stable, aromatic tetracyclic core of tetracenomycin F2. nih.govpnas.org Subsequent tailoring reactions, including hydroxylations by monooxygenases like TcmH (which converts Tcm F1 to Tcm D3), lead to the final products. nih.gov

Table 2: Key Enzymes in Tetracenomycin Biosynthesis

Gene Product Function Role in Pathway Reference(s)
TcmK/TcmL Ketosynthase/Chain Length Factor (Minimal PKS) Forms the linear decaketide backbone nih.govacs.org
TcmM Acyl Carrier Protein (ACP) Carries the growing polyketide chain bris.ac.ukacs.org
TcmN Aromatase/Cyclase (ARO/CYC) Catalyzes C9-C14 first-ring and subsequent cyclizations nih.govnih.govpnas.org
TcmI D-ring Cyclase Converts Tcm F2 to Tcm F1 nih.govresearchgate.net
TcmJ B-ring Cyclase Involved in the biosynthesis of Tcm F2 nih.govacs.org
TcmH C-5 Monooxygenase Converts Tcm F1 to Tcm D3 nih.gov

Enzymatic Transformations Leading to Tetracenomycin D3

The formation of the tetracyclic core of Tetracenomycin D3 is a multi-step process involving cyclases and monooxygenases. These enzymes work in concert to fold and modify the nascent polyketide chain into its characteristic structure.

Role of Cyclases in Intermediate Formation (e.g., ElmNI, ElmJ, ElmI/TcmI for Tetracenomycin F2 and F1)

The biosynthesis of the tetracenomycin framework from its linear polyketide precursor is orchestrated by a suite of cyclase enzymes. In Streptomyces glaucescens, the gene cluster responsible for tetracenomycin C production contains several key cyclases, including TcmI, TcmJ, and the N-terminal domain of the bifunctional TcmN protein. nih.govnih.gov These enzymes ensure the correct folding and ring closure of the polyketide chain to form crucial intermediates.

The process involves sequential cyclizations to form the B, C, and D rings of the molecule. The enzyme TcmJ is believed to function as the B-ring cyclase, initiating the formation of the tetracyclic structure. nih.govnih.gov Following this, the N-terminal domain of TcmN likely acts as the C-ring cyclase. nih.govnih.gov The final cyclization to form the D-ring is catalyzed by Tetracenomycin F2 cyclase, the product of the tcmI gene. nih.govqmul.ac.uk This enzyme facilitates an intramolecular aldol condensation that converts the anthrone (B1665570) intermediate, Tetracenomycin F2, into the naphthacenone, Tetracenomycin F1. qmul.ac.uk Homologous enzymes, such as ElmNI, ElmJ, and ElmI, are found in the elloramycin (B1244480) biosynthetic cluster and are presumed to carry out analogous functions in the formation of the shared polyketide core. ebi.ac.uk

Oxidative Modifications Catalyzed by Monooxygenases (e.g., ElmH/TcmH for Tetracenomycin F1 to D3 Conversion)

Once Tetracenomycin F1 is formed, a critical oxidative modification occurs to yield Tetracenomycin D3. This reaction is catalyzed by Tetracenomycin F1 monooxygenase, an enzyme encoded by the tcmH gene in S. glaucescens. nih.govnih.gov This enzyme specifically facilitates the oxidation of the naphthacenone (Tcm F1) to a 5,12-naphthacenequinone (B46369) (Tcm D3). nih.gov This conversion is a key step in the pathway leading to the final antibiotic, Tetracenomycin C. The homologous enzyme ElmH from the elloramycin producer performs the same transformation.

Characterization of Tetracenomycin F1 Monooxygenase Activity and Cofactor Requirements

The Tetracenomycin F1 monooxygenase (TcmH) from Streptomyces glaucescens has been purified and extensively characterized. Studies have revealed that the enzyme is a homotrimer in solution, with a total molecular weight of approximately 37,500 Da, composed of three identical 12,500 Da subunits. The monooxygenase exhibits optimal activity at a pH of 7.5.

A remarkable feature of TcmH is its classification as a cofactor-independent, internal monooxygenase. It requires only molecular oxygen (O2) for its enzymatic activity and does not appear to utilize common prosthetic groups such as flavins or heme, nor does it depend on metal ions. Despite this, the enzyme's activity is inhibited by reagents like p-chloromercuribenzoic acid and N-ethylmaleimide, which suggests that sulfhydryl groups and histidine residues are essential for its catalytic function.

Methylation and Esterification Pathways of Tetracenomycin D3

Following the formation of the core Tetracenomycin D3 structure, further diversification is achieved through methylation reactions. These steps are catalyzed by various O-methyltransferases, leading to a range of methylated derivatives with distinct properties.

Role of O-Methyltransferases in Tetracenomycin Derivative Biosynthesis (e.g., TcmN, TcmP, ElmNII)

The tetracenomycin biosynthetic gene cluster encodes several O-methyltransferases responsible for the methylation of hydroxyl groups on the aromatic core. The enzyme TcmN is a notable bifunctional protein that, in addition to its N-terminal cyclase domain, possesses a C-terminal O-methyltransferase domain. ebi.ac.uk This domain is involved in the methylation steps during the synthesis of tetracenomycin intermediates. ebi.ac.uk The gene cluster also contains the tcmP gene, which is believed to encode another O-methyltransferase, though its specific function and substrate are not as well characterized. In the related elloramycin pathway, the enzyme ElmNII is a homologous O-methyltransferase.

Investigating the Specific Biosynthetic Route to Tetracenomycin D3 Methylester

Once the Tetracenomycin D3 core is synthesized, it can be modified by various tailoring enzymes, including methyltransferases that add methyl groups to specific positions on the molecule. These modifications are critical for the biological activity and diversity of the resulting compounds.

The investigation into the specific biosynthetic route for methylated derivatives of Tetracenomycin D3 reveals that the primary and most well-characterized modifications are O-methylations, rather than the formation of a methylester from the compound's carboxylic acid group.

The key enzyme responsible for the initial methylation of Tetracenomycin D3 is the bifunctional protein TcmN. While its N-terminal domain acts as a cyclase earlier in the pathway, its C-terminal domain possesses O-methyltransferase activity. This domain catalyzes the specific O-methylation of the hydroxyl group at the C-3 position of Tetracenomycin D3, converting it to Tetracenomycin B3. nih.gov Tetracenomycin B3 is a crucial branch-point intermediate, leading to the biosynthesis of other compounds like elloramycin and Tetracenomycin C. nih.gov

Other methyltransferases in the tetracenomycin and related pathways have also been identified. For example, TcmO is an O-methyltransferase that acts on the C-8 hydroxyl group of Tetracenomycin B3. nih.gov While the enzymatic machinery for various O-methylations is well-documented, the specific enzyme and biosynthetic step that would lead to the direct esterification of the C-2 carboxyl group of Tetracenomycin D3 to form this compound is not prominently described in the established biosynthetic pathway. Therefore, the major characterized route of Tetracenomycin D3 methylation proceeds through the formation of O-methylated derivatives like Tetracenomycin B3.

Table 2: Mentioned Chemical Compounds
Compound Name
Tetracenomycin D3
This compound
Tetracenomycin F2
Tetracenomycin F1
Tetracenomycin C
Tetracenomycin B3
Elloramycin

Advanced Strategies in Biosynthetic Pathway Engineering

Genetic Manipulation for Enhanced Tetracenomycin D3 and Methylester Production

The genetic blueprint for Tetracenomycin C biosynthesis, which includes the formation of Tetracenomycin D3, is encoded within a well-characterized gene cluster in Streptomyces glaucescens. This understanding has paved the way for targeted genetic manipulations to increase the yield of specific intermediates and final products. A pivotal enzyme in the formation of Tetracenomycin D3 is the C-5 monooxygenase, encoded by the tcmH gene. This enzyme catalyzes the conversion of Tetracenomycin F1 to Tetracenomycin D3. Strategic overexpression of the tcmH gene presents a direct approach to potentially enhance the metabolic flux towards Tetracenomycin D3, thereby increasing its intracellular concentration and availability for subsequent methylation.

Substrate Precursor Engineering for Increased Yields

The biosynthesis of the polyketide backbone of Tetracenomycin D3 is dependent on the availability of primary metabolites, specifically acetyl-CoA and its carboxylated form, malonyl-CoA. The intracellular pools of these precursors are often a rate-limiting factor in the production of polyketides. Consequently, engineering the central carbon metabolism to channel more resources towards these building blocks is a critical strategy for enhancing yields.

One effective approach involves the overexpression of the acetyl-CoA carboxylase (ACC) enzyme. ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the primary extender unit in polyketide synthesis. By increasing the expression of ACC, the intracellular concentration of malonyl-CoA can be significantly elevated, thereby driving the polyketide synthase (PKS) machinery towards higher production rates of the tetracenomycin backbone.

Engineering StrategyTarget Enzyme/PathwayExpected Outcome on Precursor Pool
ACC OverexpressionAcetyl-CoA CarboxylaseIncreased Malonyl-CoA
Glycolytic Pathway EngineeringKey glycolytic enzymesIncreased Acetyl-CoA
Fatty Acid Biosynthesis DownregulationEnzymes of the FAS pathwayIncreased availability of Acetyl-CoA and Malonyl-CoA for PKS

Heterologous Expression Systems for Biosynthesis of Tetracenomycin D3 and its Derivatives

The native producers of tetracenomycins, such as Streptomyces glaucescens, may not always be amenable to genetic manipulation or large-scale fermentation. To overcome these limitations, the entire tetracenomycin biosynthetic gene cluster has been successfully cloned and expressed in well-characterized and genetically tractable heterologous hosts, most notably Streptomyces coelicolor and Streptomyces lividans. nih.govnih.gov

Heterologous expression offers several advantages, including the potential for higher production levels in an optimized host, simplified downstream processing due to a cleaner metabolic background, and the ability to perform genetic manipulations more efficiently. The successful expression of the tetracenomycin C gene cluster in these hosts confirms the production of the necessary enzymatic machinery to synthesize Tetracenomycin D3 and its precursors. This provides a robust platform for further engineering efforts aimed at optimizing the production of Tetracenomycin D3 and its methylester.

Combinatorial Biosynthesis for Generating Novel Tetracenomycin D3 Methylester Analogs

Combinatorial biosynthesis is a powerful strategy that involves the rational mixing and matching of biosynthetic genes and enzymes from different pathways to create novel chemical structures. The modular nature of polyketide synthases and the substrate flexibility of many tailoring enzymes make the tetracenomycin pathway an excellent candidate for this approach.

Structural Elucidation Methodologies for Tetracenomycin D3 and Its Methylester

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The foundational structure of Tetracenomycin D3 and its methylester is established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide complementary information to piece together the molecular puzzle from atomic connectivity to the electronic nature of the chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the carbon-hydrogen framework. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, identify the types and numbers of protons and carbons in the molecule. For a complex structure like a tetracenomycin, two-dimensional (2D) NMR experiments are indispensable. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish proton-proton and proton-carbon correlations, allowing for the assembly of molecular fragments and the complete assignment of the planar structure. While specific, fully assigned NMR data for Tetracenomycin D3 methylester is not widely published, the expected spectral features can be inferred from related tetracenomycin compounds.

Mass Spectrometry (MS) provides the exact molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula, a vital piece of information that constrains the possible structures. Fragmentation patterns observed in MS/MS experiments can offer further clues about the connectivity of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy provide information about the functional groups and the conjugated system of the molecule, respectively. The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups present in Tetracenomycin D3. UV-Vis spectroscopy is particularly informative for this class of compounds due to their extended aromatic chromophore. The absorption maxima (λmax) are sensitive to the extent of conjugation as well as the solvent and pH, as demonstrated in studies of related compounds like Tetracenomycin X scispace.comresearchgate.net. For instance, the UV-Vis spectra of tetracenomycins show distinct changes in response to pH, likely due to the ionization of phenolic hydroxyl groups researchgate.net.

Below is a table representing typical spectroscopic data expected for a tetracenomycin core structure, based on general knowledge and data from related compounds.

Technique Observed Feature Interpretation
¹H NMRSignals in δ 6.0-8.0 ppm rangeAromatic protons
Signals in δ 10.0-13.0 ppm rangeChelated phenolic protons
Signal around δ 3.9 ppmMethoxy group protons (for methylester)
¹³C NMRSignals in δ 160-190 ppm rangeCarbonyl carbons (quinonoid)
Signals in δ 100-150 ppm rangeAromatic carbons
Signal around δ 52 ppmMethoxy carbon (for methylester)
HRMSExact mass measurementConfirms molecular formula (e.g., C₂₀H₁₂O₈ for Tcm D3)
IR~3400 cm⁻¹ (broad)O-H stretching (phenolic)
~1650 cm⁻¹, ~1620 cm⁻¹C=O stretching (quinonoid carbonyls)
UV-Visλmax ~280 nm, ~430 nmπ → π* transitions of the aromatic system

Chiroptical Methods for Absolute Configuration Determination

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, they cannot typically determine its absolute configuration (the specific spatial arrangement of atoms, i.e., its chirality). Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. These techniques include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD).

The absolute configuration of a chiral natural product is often established by comparing experimentally measured chiroptical spectra with spectra predicted computationally for different possible stereoisomers. This combination of experimental and theoretical analysis provides a reliable assignment. For complex molecules, the experimental ECD spectrum, which arises from the differential absorption of left and right circularly polarized light by the chromophore, is compared against the spectrum calculated using time-dependent density functional theory (TD-DFT). A good match between the experimental spectrum and the calculated spectrum for one specific enantiomer allows for the confident assignment of the absolute configuration. Although specific studies applying this to Tetracenomycin D3 are scarce, this methodology is the standard approach for assigning the absolute stereochemistry of complex polyketides.

Crystallographic Analysis of Tetracenomycin D3 and its Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about atomic connectivity, bond lengths, bond angles, and absolute stereochemistry nih.govmdpi.com. The primary challenge for this technique is the requirement to grow a high-quality single crystal suitable for diffraction, which can be difficult for complex and flexible natural products.

Direct crystallographic data for Tetracenomycin D3 or its methylester is not publicly available. However, structural insights can be gleaned from related crystallographic studies. For example, the 1.9 Å resolution crystal structure of Tetracenomycin ARO/CYC, an enzyme involved in the biosynthesis of tetracenomycins, has been solved nih.govnih.gov. This structure reveals a deep interior pocket where the polyketide chain is thought to bind, fold, and undergo specific cyclization reactions nih.govnih.gov. While this is a structure of a protein, not the small molecule itself, it provides a model for how the precursor to Tetracenomycin D3 is constrained into a specific conformation, guiding the formation of its ring system nih.gov. The analysis of enzyme-substrate interactions offers invaluable indirect information about the likely conformation of the natural product itself.

Technique Information Obtained Relevance to Tetracenomycin D3
X-ray CrystallographyPrecise 3D atomic coordinatesUnambiguous determination of relative and absolute stereochemistry.
Bond lengths and anglesConfirms the molecular geometry and bonding.
Crystal packing informationReveals intermolecular interactions in the solid state.

Computational Methods for Structural Prediction and Validation

Computational chemistry serves as a powerful adjunct to experimental techniques, aiding in both the prediction of structures and the validation of assignments. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are frequently employed.

DFT calculations are instrumental in predicting various molecular properties that can be compared with experimental data. For structural elucidation, this includes:

NMR Chemical Shift Prediction: Calculating ¹H and ¹³C NMR chemical shifts for a proposed structure. A strong correlation between calculated and experimental shifts provides powerful support for the structural assignment.

Chiroptical Spectra Simulation: As mentioned in section 4.2, TD-DFT is used to calculate ECD and ORD spectra to determine absolute configuration.

Thermodynamic Stability: Calculating the relative energies of different possible isomers or conformers to determine the most likely structure.

Molecular dynamics simulations can provide insight into the conformational flexibility and intermolecular interactions of a molecule. In one study, docking simulations were used to investigate the binding of Tetracenomycin D, a closely related compound, to a protein target researchgate.net. Such simulations help to understand the molecule's biologically relevant conformation and interactions, which can indirectly support a proposed structure researchgate.net. These computational approaches are essential for resolving ambiguities that may arise from experimental data alone.

Mechanistic Investigations of Biological Activities

Inhibition of Ribosomal Function and Protein Synthesis

There is no specific scientific data available that details the inhibition of ribosomal function or protein synthesis by Tetracenomycin D3 methylester. While other members of the tetracenomycin class, such as Tetracenomycin X, have been identified as potent inhibitors of protein synthesis that bind to the large ribosomal subunit, these findings cannot be directly attributed to this compound without specific experimental validation. nih.govnih.gov

No studies have been published that identify or characterize the binding of this compound to either the small or large ribosomal subunits.

There is no available research describing the effects of this compound on the translation elongation stage of protein synthesis.

Modulation of Histone Deacetylase (HDAC) Activity

No published research has investigated the potential for this compound to modulate the activity of histone deacetylases (HDACs). In contrast, a related compound, Tetracenomycin D, has been shown to possess HDAC inhibitory activity. nih.govresearchgate.net This includes data on its inhibition profile and computational docking studies with specific HDAC isoforms. nih.gov However, this information is specific to Tetracenomycin D and cannot be extrapolated to its D3 methylester analogue.

There is no data available on the inhibitory activity or selectivity of this compound against any HDAC isoforms.

No computational docking studies modeling the interaction between this compound and any HDAC enzymes have been reported in the scientific literature.

Due to the absence of any research into its effects on HDACs or other epigenetic modulators, there are no established implications for this compound in the context of epigenetic regulation.

Antimicrobial Mode of Action

The antimicrobial properties of this compound and related compounds have been a subject of scientific inquiry, particularly concerning their efficacy against Gram-positive bacteria.

Tetracenomycin D3 has demonstrated moderate antibacterial activity against the Gram-positive bacteria Bacillus subtilis and Arthrobacter aurescens. While specific minimum inhibitory concentration (MIC) values for this compound against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative staphylococci (MRCNS) are not extensively documented in publicly available literature, the broader class of tetracenomycin derivatives has shown promise. The carbon skeleton of tetracenomycins is reported to exhibit anti-MRSA activity. For instance, a novel tetracene derivative, Mersaquinone, displayed an MIC of 3.36 μg/mL against an MRSA strain nih.gov. Furthermore, dimeric tetracenomycin derivatives have shown potent activity against both MRSA and MRCNS, with MIC values ranging from 1.0 to 1.9 μg/mL.

Compound/ClassBacterial StrainReported Activity
Tetracenomycin D3Bacillus subtilisModerate Activity
Tetracenomycin D3Arthrobacter aurescensModerate Activity
Tetracenomycin Derivatives (general)MRSAActive
Mersaquinone (a tetracene derivative)MRSAMIC: 3.36 μg/mL
Dimeric Tetracenomycin DerivativesMRSA, MRCNSMIC: 1.0 - 1.9 μg/mL

The antibacterial action of the broader class of tetracycline (B611298) antibiotics, to which tetracenomycins are structurally related, is primarily attributed to the inhibition of protein synthesis. These compounds typically bind to the bacterial 30S ribosomal subunit, and in some cases the 50S subunit, preventing the association of aminoacyl-tRNA with the ribosome. This action effectively halts the elongation of polypeptide chains, leading to a bacteriostatic effect. It is plausible that this compound shares this general mechanism. Some tetracyclines are also known to alter the cytoplasmic membrane of bacteria, which can cause the leakage of essential intracellular components.

While specific studies detailing the precise molecular interactions of this compound with bacterial ribosomes or cell membranes are limited, the established mode of action for this class of antibiotics provides a strong theoretical framework for its antibacterial effects.

Antitumor Mechanism of Action Pathways

The antitumor potential of tetracenomycin compounds is an emerging area of research, with investigations beginning to shed light on their molecular mechanisms of action.

While some antibiotics exert their antitumor effects through interactions with ribosomes or histone deacetylases (HDACs), research into related tetracenomycins suggests the existence of alternative molecular targets. For example, the antitumor activity of Tetracenomycin X in lung cancer cells has been shown to be independent of apoptosis and autophagy pathways. Instead, its primary mechanism involves the targeted degradation of cyclin D1, a key regulator of cell cycle progression. This indicates that the molecular targets of some tetracenomycins extend beyond the classical targets of many antibiotics and may involve specific components of the cell cycle machinery.

Drawing parallels from the closely related compound Tetracenomycin X, a likely antitumor mechanism of action for this compound could involve the modulation of the cell cycle. Tetracenomycin X has been found to induce cell cycle arrest at the G0/G1 phase in lung cancer cells. This is achieved through the downregulation of cyclin D1, a protein essential for the transition from the G1 to the S phase of the cell cycle. The reduction in cyclin D1 levels is a result of induced proteasomal degradation.

Interestingly, the antitumor effects of Tetracenomycin X were observed to be independent of apoptosis induction. This suggests that this class of compounds may trigger a cytostatic rather than a cytotoxic response in cancer cells, primarily by halting their proliferation. This mode of action, focusing on cell cycle arrest, presents a distinct pathway compared to many conventional chemotherapeutic agents that rely on inducing apoptosis.

Related CompoundCancer Cell LineMechanism of ActionEffect
Tetracenomycin XLung Cancer CellsDownregulation of Cyclin D1 via proteasomal degradationCell cycle arrest at G0/G1 phase
Tetracenomycin XLung Cancer CellsIndependent of apoptosis and autophagyInhibition of cell proliferation

Chemical Synthesis and Semisynthesis Approaches to Tetracenomycin D3 Methylester

Total Synthetic Methodologies for the Tetracenomycin Core Structure

The tetracenomycin core is a tetracyclic naphthacenequinone framework that forms the backbone of this class of antibiotics. The total synthesis of this intricate structure requires sophisticated strategies to control regioselectivity and stereochemistry.

The biosynthesis of the tetracenomycin framework by type II polyketide synthases (PKSs) provides inspiration for synthetic routes. The polyketide chain undergoes a series of specific cyclization and aromatization reactions catalyzed by enzymes like aromatase/cyclase (ARO/CYC) nih.gov. Understanding the mechanism of these enzymes, particularly how they control the folding of the polyketide chain for C9-C14 first-ring and C7-C16 second-ring cyclizations, offers valuable insights for designing biomimetic synthetic strategies nih.gov. While not a purely chemical synthesis, this knowledge can inform the design of catalysts and reaction conditions that mimic the enzymatic control of cyclization.

Key challenges in the total synthesis of the tetracenomycin core include the installation of multiple stereocenters and the chemical sensitivity of the functional groups present scripps.edu. For instance, related tetracycline (B611298) antibiotics feature up to five contiguous asymmetric centers and are sensitive to both acidic and basic conditions, leading to degradation scripps.edu. Similar stability issues must be considered when planning a synthetic route to the tetracenomycin core.

Table 1: Comparison of Synthetic Strategies for Naphthacenequinone Cores

StrategyKey ReactionsAdvantagesChallenges
Cycloaddition Approach Diels-Alder reactions, [4+2] cycloadditions using ketene (B1206846) acetals or homophthalic anhydrides nih.gov.High regioselectivity, convergent, efficient construction of the polycyclic system nih.gov.Preparation of functionalized precursors, control of aromatization steps.
Biomimetic Synthesis Polyketide chain assembly, enzyme-inspired cyclization cascades.Potential for high stereocontrol, mimics natural pathway.Replicating the precise control of cyclization enzymes is difficult, often requires complex catalysts.

Strategies for the Esterification of Tetracenomycin D3 to its Methylester Form

The conversion of the carboxylic acid group in Tetracenomycin D3 to its corresponding methyl ester is a crucial final step in the synthesis of the target compound. The selection of an appropriate esterification method is critical to avoid unwanted side reactions on the sensitive polycyclic core. Several methods are available for the methylation of carboxylic acids, each with its own set of advantages and required reaction conditions.

One common and mild method involves the use of an ion-exchange resin to convert the carboxylic acid into its salt form, which is then treated with methyl iodide nih.gov. This technique is advantageous as it can be performed with equipment commonly found in a biology lab and often yields the pure methyl ester after simple evaporation, sequestering the salt on the resin and allowing the ester to be easily eluted nih.gov.

Another green and selective approach utilizes dimethylcarbonate (DMC) as a nontoxic methylating agent organic-chemistry.org. Base-catalyzed methyl transfer from DMC to the carboxylic acid proceeds under mild conditions, which is beneficial for complex molecules as it helps in the conservation of stereochemistry at any epimerizable centers organic-chemistry.org.

Acid-catalyzed esterification is a classical method that can be employed. This involves reacting the carboxylic acid with a large excess of methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride aocs.org. To drive the reaction to completion, it is essential to exclude water from the reaction medium, as its presence can lead to the reverse hydrolysis reaction aocs.org.

Table 2: Overview of Methyl Esterification Methods for Tetracenomycin D3

MethodReagentsConditionsAdvantagesPotential Issues
Ion-Exchange Resin Ion-exchange resin, Methyl iodide nih.govMild, typically room temperatureHigh purity of product, simple workup nih.gov.Requires sequestration of the acid on the resin.
Dimethylcarbonate (DMC) Dimethylcarbonate, Base catalyst organic-chemistry.orgMild, selectiveNontoxic reagent, conserves stereochemistry organic-chemistry.org.May require optimization of the base and reaction time.
Acid-Catalyzed Esterification Methanol, Acid catalyst (e.g., HCl) aocs.orgTypically refluxing in excess methanolWell-established method, readily available reagents.Harsh acidic conditions may degrade the sensitive tetracenomycin core scripps.edu.
Copper-Catalyzed O-Methylation Dimethyl sulfoxide (B87167) (DMSO) as methyl source, Copper catalyst organic-chemistry.orgCatalyticBroad substrate scope, good functional group tolerance organic-chemistry.org.Requires a metal catalyst which may need to be removed from the final product.

Semisynthetic Modifications from Biosynthetically Derived Tetracenomycin D3

Semisynthesis, which involves the chemical modification of a naturally produced precursor, is an attractive strategy for producing analogues of complex natural products. Tetracenomycin D3 is produced by a blocked mutant of the elloramycin (B1244480) producer Streptomyces olivaceus TÜ 2353, making it accessible through fermentation nih.gov. This biosynthetically derived Tetracenomycin D3 serves as a valuable starting material for chemical modifications.

The primary semisynthetic modification required to obtain the target compound is the esterification of the carboxylic acid group, as detailed in the previous section. Starting with naturally sourced Tetracenomycin D3, any of the mild esterification methods, such as the use of an ion-exchange resin with methyl iodide or base-catalyzed methylation with dimethylcarbonate, could be applied to yield Tetracenomycin D3 methylester nih.govorganic-chemistry.org.

Beyond simple esterification, the tetracenomycin scaffold can be further modified to create novel derivatives. For example, the related compound Tetracenomycin X has been subjected to semisynthetic modification through hydroxylation at the C-6 position scispace.com. This was achieved by utilizing an oxygenase enzyme, demonstrating that specific positions on the aromatic core can be functionalized scispace.com. Such modifications can significantly alter the biological activity of the parent compound. Taking inspiration from this, Tetracenomycin D3 could potentially be subjected to similar enzymatic or chemical modifications to generate a library of new compounds, which could then be esterified.

The development of semisynthetic approaches is crucial as it allows for the rapid generation of derivatives for biological evaluation without the need to undertake a lengthy and often low-yielding total synthesis for each new analogue.

Chemoenzymatic Synthetic Routes Incorporating Enzymatic Steps

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of traditional organic chemistry. This approach is increasingly being used for the synthesis of complex natural products, offering streamlined routes that can overcome challenges faced in purely chemical syntheses nih.govnih.gov.

For this compound, a chemoenzymatic route could involve a combination of chemical synthesis of a precursor molecule followed by key enzymatic transformations. For instance, enzymes could be used for late-stage functionalizations, such as specific hydroxylations or glycosylations, which are often difficult to achieve with high regioselectivity using standard chemical methods acs.orgresearchgate.net.

A plausible chemoenzymatic strategy could begin with the chemical synthesis of a simplified polyketide chain. This synthetic intermediate could then be subjected to a key enzymatic cyclization step. The tetracenomycin ARO/CYC enzyme (Tcm ARO/CYC) is known to catalyze the specific C9-C14 and C7-C16 cyclizations to form the characteristic tetracyclic core nih.gov. By using this enzyme, the complex cyclization cascade can be achieved with the correct regiochemistry, bypassing a significant hurdle in the chemical synthesis.

Derivatives and Structure Activity Relationship Sar Studies

Naturally Occurring Tetracenomycin D3 Methylester Analogs and Related Methylated Tetracenomycins

Tetracenomycin D3 belongs to the broader family of tetracenomycins, a class of aromatic polyketides produced by various Streptomyces species. nih.gov While direct references to naturally occurring esters of Tetracenomycin D3 are scarce, the biosynthesis pathways of related compounds provide a basis for understanding potential natural variations. The methylation patterns, in particular, are a significant source of diversity among these molecules.

The biosynthesis of tetracenomycins involves a series of enzymatic modifications to a polyketide backbone, including cyclization and methylation. researchgate.netebi.ac.uk Key enzymes, such as O-methyltransferases (OMTs), play a pivotal role in creating the diverse array of methylated tetracenomycins. For instance, the enzyme TcmO is a well-characterized O-methyltransferase involved in the tetracenomycin biosynthetic pathway in Streptomyces glaucescens, responsible for methylating the C-8 hydroxyl group of a four-ring aromatic intermediate. nih.gov Another bifunctional enzyme, TcmN, possesses both cyclase and O-methyltransferase activity. ebi.ac.uk

The study of blocked mutants of Streptomyces olivaceus has led to the isolation of several key intermediates and analogs, including Tetracenomycin D3 itself, alongside Tetracenomycin B3. nih.gov These studies reveal the intricate branching of biosynthetic pathways that lead to different congeners. Elloramycins, for example, are structurally related to tetracenomycins and are distinguished by the extent of O-methylation and the presence of a glycosidic moiety. researchgate.netacs.org This natural diversity highlights the metabolic plasticity of the producing organisms and suggests that other, less abundant, methylated and potentially esterified analogs of Tetracenomycin D3 may exist in nature, awaiting discovery.

Table 1: Examples of Naturally Occurring Tetracenomycins and Related Compounds

Compound NameProducing Organism (Example)Key Structural FeaturesReference
Tetracenomycin D3Streptomyces olivaceusPolyketide core with specific hydroxylation pattern nih.gov
Tetracenomycin CStreptomyces glaucescensMethylated derivative of the tetracenomycin core ebi.ac.uk
Tetracenomycin B3Streptomyces olivaceusKey intermediate in tetracenomycin biosynthesis nih.gov
Elloramycin (B1244480)Streptomyces olivaceusGlycosylated and methylated tetracenomycin analog researchgate.net
8-demethyltetracenomycin CEngineered StreptomycesPrecursor for creating novel glycosylated tetracenomycins acs.org

Design and Synthesis of Novel this compound Derivatives

The chemical synthesis of novel derivatives of this compound is a key strategy for exploring its therapeutic potential. While specific literature on the synthesis of a wide range of this compound derivatives is limited, the synthesis of Tetracenomycin D itself has been reported. nih.gov These synthetic routes provide a foundation for creating novel analogs.

One of the primary methods for generating derivatives of natural products is through esterification. medcraveonline.commedcraveonline.com The carboxylic acid group of Tetracenomycin D3 is a prime target for such modifications. Esterification can be achieved through various chemical and enzymatic methods. medcraveonline.commedcraveonline.com For instance, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst is a common approach to forming esters. youtube.com This strategy could be employed to synthesize a library of Tetracenomycin D3 esters with varying alkyl or aryl groups, thereby modulating properties such as lipophilicity and cell permeability.

Furthermore, combinatorial biosynthesis and metabolic engineering offer powerful tools for generating novel tetracenomycin analogs. researchgate.netacs.org By introducing and expressing genes encoding different tailoring enzymes, such as methyltransferases and glycosyltransferases, in a host organism that produces a tetracenomycin precursor, it is possible to generate a diverse range of new compounds. This approach has been successfully used to create novel glycosylated tetracenomycins. acs.org A similar strategy could be envisioned for producing novel methylated or otherwise modified analogs of Tetracenomycin D3.

The synthesis of analogs of related compounds, such as saintopin, has also been reported, providing further insights into potential synthetic strategies for modifying the tetracenomycin core. nih.gov

SAR Analysis for Optimized Biological Efficacy and Specificity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the tetracenomycin class of compounds, SAR studies have provided valuable insights, which can be extrapolated to guide the design of more potent and selective this compound derivatives.

Studies on Tetracenomycin X and its congeners have revealed the importance of specific functional groups for its biological activity. For example, the 4-OH group appears to be crucial for ribosome binding, and its methylation leads to a complete loss of antimicrobial and protein synthesis inhibition activity. mdpi.com In contrast, hydroxylation at the 6-position of Tetracenomycin X resulted in lower antimicrobial and cytotoxic activity, suggesting that this modification may negatively impact cell penetration. mdpi.com

The broader class of anthracyclines, to which tetracenomycins are structurally related, has been the subject of extensive SAR studies. acs.orgnih.gov These studies have shown that modifications to the aglycone and the sugar moiety can significantly impact cytotoxicity and the spectrum of activity. For instance, N-alkylation of some anthracyclines has been shown to influence their ability to induce cell differentiation and inhibit glycoprotein (B1211001) synthesis. nih.gov

For this compound, the esterification of the carboxylic acid group would be a key area for SAR exploration. Altering the size and nature of the ester group could influence the compound's solubility, membrane permeability, and interaction with its biological target. It is hypothesized that a systematic variation of the ester functionality could lead to derivatives with optimized pharmacokinetic and pharmacodynamic properties.

Table 2: Key Structural Modifications and Their Potential Impact on the Biological Activity of Tetracenomycin-like Compounds

Structural ModificationPotential Impact on Biological ActivityRationale/ExampleReference
Methylation of hydroxyl groupsCan either increase or decrease activity depending on the position.Methylation of the 4-OH group in a Tetracenomycin C isomer abolished activity. mdpi.com
Hydroxylation of the aromatic coreCan decrease activity, potentially by affecting cell penetration.6-hydroxytetracenomycin X showed lower antimicrobial activity than Tetracenomycin X. mdpi.com
Esterification of carboxylic acidCould modulate solubility, permeability, and target binding.General principle of drug design to alter physicochemical properties. medcraveonline.commedcraveonline.com
GlycosylationCan significantly alter biological activity and specificity.Elloramycins are glycosylated tetracenomycins with distinct properties. researchgate.net

Computational Chemistry and Molecular Modeling Applications of this compound

Computational chemistry and molecular modeling have emerged as indispensable tools in the field of drug discovery and development. These in silico techniques provide profound insights into the behavior of molecules at an atomic level, offering a powerful complement to experimental studies. For a complex natural product like this compound, a member of the tetracycline (B611298) family of antibiotics, these computational approaches can elucidate its mechanism of action, binding characteristics, and electronic properties. This article explores the application of ligand-protein docking simulations, molecular dynamics simulations, and quantum chemical calculations in the study of this compound and related compounds.

Future Research Directions and Translational Potential

Discovery of Novel Tetracenomycin D3 Methylester Congeners from Diverse Sources

The discovery of new bioactive compounds is often predicated on the exploration of untapped biological niches. Historically, terrestrial actinomycetes have been a primary source of novel therapeutics. However, the scientific community is increasingly turning to unique environments to uncover microorganisms with novel metabolic capabilities. Marine actinomycetes, for instance, have been identified as a promising source of structurally diverse and unique natural products. nih.govmdpi.com The unique conditions of marine environments, such as high salinity, pressure, and distinct nutrient availability, can drive the evolution of novel biosynthetic pathways, leading to the production of unique chemical entities.

Future research should prioritize the systematic screening of actinomycetes from diverse and underexplored habitats, including marine sediments, deep-sea vents, and symbiotic associations with marine invertebrates, for the production of novel this compound congeners. nih.gov The isolation of new analogs with varied hydroxylation, methylation, or glycosylation patterns could lead to compounds with improved biological activity, selectivity, or pharmacokinetic properties. For instance, studies on other tetracenomycins have shown that methylation of polar carboxy groups is important for their cytotoxic activity. nih.gov

Advanced Metabolic Engineering for Tailored Biosynthesis and Scalable Production

The advent of synthetic biology and metabolic engineering has revolutionized the production of natural products. nih.govresearchgate.net These technologies offer the potential to overcome the limitations of natural production, such as low yields and the generation of complex mixtures of related compounds. For this compound, advanced metabolic engineering strategies can be employed to enhance its production and generate novel derivatives.

Key areas for future research in this domain include:

Heterologous Expression and Pathway Refactoring: The biosynthetic gene cluster for tetracenomycins can be expressed in a well-characterized and genetically tractable host, such as certain Streptomyces species. nih.gov This allows for the manipulation of the biosynthetic pathway to improve flux towards this compound.

Combinatorial Biosynthesis: By introducing genes from other polyketide biosynthetic pathways, novel "hybrid" tetracenomycins can be created. uky.edu This approach has been successfully used to generate new tetracenomycin-type antibiotics. uky.edu

Precursor Engineering: Optimizing the supply of the building blocks for polyketide synthesis, namely acetyl-CoA and malonyl-CoA, can significantly enhance the yield of the final product.

Engineering StrategyOrganismGoal
Heterologous expression of biosynthetic genesStreptomyces speciesIncreased production and generation of novel analogs.
Combinatorial biosynthesis with urdamycin genesStreptomyces fradiae / Streptomyces olivaceusCreation of hybrid tetracenomycin antibiotics. uky.edu

Elucidation of Uncharacterized Mechanisms of Action in Diverse Biological Systems

While some tetracenomycins are known to exhibit antibacterial and antitumor activities, the specific mechanism of action for this compound remains largely uncharacterized. An early study indicated that Tetracenomycin D3 has moderate activity against Bacillus subtilis and Arthrobacter aurescens. nih.gov However, a comprehensive understanding of its molecular interactions is crucial for its development as a therapeutic agent or research tool.

Future investigations should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific cellular targets of this compound.

Pathway Analysis: Determining the downstream effects of target engagement to understand how the compound perturbs cellular pathways and leads to its observed biological effects.

Comparative Mechanistic Studies: Investigating whether the mechanism of action of this compound differs from that of other known tetracenomycins and how its specific chemical structure contributes to its activity.

Development of this compound as a Biochemical Tool Compound for Cellular and Molecular Research

Beyond its potential therapeutic applications, this compound could be developed into a valuable biochemical tool for probing fundamental biological processes. Its defined chemical structure and potential for specific biological activity make it a candidate for chemical biology approaches.

Future efforts in this area should include:

Synthesis of Chemical Probes: The development of tagged versions of this compound (e.g., with fluorescent dyes or affinity tags) would facilitate the identification of its cellular localization and binding partners.

Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign to synthesize analogs of this compound and evaluate their biological activity would provide insights into the key structural features required for its function. This information is critical for designing more potent and selective compounds.

Exploration of New Biological Targets and Pathways Influenced by this compound

The full spectrum of biological activities of this compound is yet to be explored. High-throughput screening and phenotypic assays can be employed to uncover novel biological targets and pathways affected by this compound.

Promising avenues for future research include:

Screening against Diverse Cancer Cell Lines: Evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines could reveal selective anticancer activity and provide clues about its mechanism.

Antiviral and Antifungal Activity Testing: Expanding the scope of antimicrobial testing to include a wide range of viral and fungal pathogens could identify new therapeutic applications.

Investigation of Other Cellular Processes: Exploring the effects of this compound on other cellular processes, such as inflammation, immunomodulation, and cell signaling, could uncover unexpected and valuable biological activities.

Q & A

Q. What ethical considerations apply to studies involving cytotoxic anthracyclines like this compound?

  • Methodological Answer :
  • Biosafety Protocols : Use BSL-2 facilities for bacterial engineering.
  • Animal Studies : Adhere to ARRIVE guidelines for in vivo toxicity testing.
  • Conflict of Interest Disclosure : Declare funding sources (e.g., antibiotic development grants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetracenomycin D3 methylester
Reactant of Route 2
Reactant of Route 2
Tetracenomycin D3 methylester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.